2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde
Description
2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a methoxy group at position 3 and a 2,2-difluoroethoxy group at position 2. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties imparted by the fluorine atoms. Key data include:
- Molecular Formula: C₁₀H₁₀F₂O₃ (inferred from )
- Molecular Weight: 200.67 g/mol
- CAS Number: 1179127-75-3
The difluoroethoxy group introduces strong electron-withdrawing effects, which influence reactivity in nucleophilic additions or condensation reactions. Its structural complexity distinguishes it from simpler benzaldehyde derivatives.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-4-2-3-7(5-13)10(8)15-6-9(11)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDGOMZWDGICMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,2-difluoroethanol with a suitable benzaldehyde precursor in the presence of a base and a sulfonyl chloride or sulfonic anhydride . The reaction conditions often require an organic solvent and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-(2,2-Difluoroethoxy)-3-methoxybenzoic acid.
Reduction: 2-(2,2-Difluoroethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This can lead to modulation of enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Substituent Position and Halogenation
Target Compound : 2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde
- Substituents: Difluoroethoxy (position 2), methoxy (position 3).
- Electron-withdrawing fluorine atoms enhance aldehyde reactivity.
Analog 1 : 2-Fluoro-3-methoxybenzaldehyde (CAS 103438-88-6)
Analog 2 : 3-[(2-Methoxyethoxy)methoxy]benzaldehyde (CAS 139461-72-6)
Functional Group Complexity
- Analog 3 : 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde (CAS 1443354-55-9)
Molecular Weight and Physical Properties
| Compound Name | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|
| This compound | 200.67 | 1179127-75-3 | 2,2-Difluoroethoxy, 3-methoxy |
| 2-Fluoro-3-methoxybenzaldehyde | 154.14 (estimated) | 103438-88-6 | 2-Fluoro, 3-methoxy |
| 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | 210.23 | 139461-72-6 | 3-Methoxyethoxy-methoxy |
| 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde | 266.29 | 1443354-55-9 | Dioxane-ethoxy, 3-methoxy |
The target compound’s lower molecular weight compared to dioxane-containing analogs suggests differences in solubility and volatility. Fluorine’s electronegativity may also enhance thermal stability .
Biological Activity
2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde is a fluorinated aromatic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects. The information is drawn from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C10H10F2O3
- Molecular Weight : 220.18 g/mol
- CAS Number : Not specified in available literature.
The compound features a difluoroethoxy group and a methoxybenzaldehyde moiety, which may influence its reactivity and biological interactions.
Table 1: Antimicrobial Activity of Related Benzaldehyde Compounds
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Benzaldehyde | Staphylococcus aureus | 850 | |
| 2-Hydroxy-4-methoxybenzaldehyde | Bacillus anthracis | 8000 | |
| 3-Methoxybenzaldehyde | Pantoea conspicua | 1060 |
The minimum inhibitory concentration (MIC) values suggest that benzaldehyde derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that methoxy-substituted benzaldehydes exhibit notable antioxidant activity.
Table 2: Antioxidant Activity of Related Compounds
| Compound | Assay Type | IC50 (mg/mL) | Reference |
|---|---|---|---|
| 2-Hydroxy-4-methoxybenzaldehyde | DPPH Scavenging | 9.04 ± 0.09 | |
| P. sepium Oil | DPPH Scavenging | 8.56 ± 0.14 | |
| 3-Methoxybenzaldehyde | β-Carotene Bleaching | 0.25 ± 0.01 |
The IC50 values indicate that these compounds can effectively scavenge free radicals, contributing to their potential as therapeutic agents in oxidative stress-related conditions.
Case Studies
While direct case studies on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Modulation : A study demonstrated that benzaldehyde could enhance the efficacy of antibiotics against Staphylococcus aureus, suggesting a modulatory role that may extend to its derivatives .
- Toxicity Assessments : Research on the toxicity of benzaldehyde derivatives indicates varying levels of toxicity against model organisms like Drosophila melanogaster, which could inform safety assessments for human use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
